5-Chloro-1-methyl-1H-pyrazole
CAS No.: 42110-76-9
Cat. No.: VC5933760
Molecular Formula: C4H5ClN2
Molecular Weight: 116.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42110-76-9 |
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Molecular Formula | C4H5ClN2 |
Molecular Weight | 116.55 |
IUPAC Name | 5-chloro-1-methylpyrazole |
Standard InChI | InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 |
Standard InChI Key | UFXKNUCUAXZUEB-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)Cl |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name for this compound, 5-chloro-1-methyl-1H-pyrazole, reflects its substitution pattern: a methyl group at the 1-position and a chlorine atom at the 5-position of the pyrazole ring. The molecular formula C₄H₅ClN₂ corresponds to a molecular weight of 132.55 g/mol, derived by subtracting functional groups from well-characterized derivatives . For instance, the sulfinic acid derivative (C₄H₅ClN₂O₂S, MW 180.61 g/mol) and the carboxylic acid analog (C₅H₅ClN₂O₂, MW 160.56 g/mol) confirm the parent structure’s core through shared substructures.
Key Structural Features:
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Aromatic Pyrazole Core: The planar, conjugated ring system enables π-π interactions and hydrogen bonding, critical for biological activity.
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Electron-Withdrawing Chlorine: Enhances electrophilic substitution reactivity at adjacent positions.
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Methyl Group at N1: Steric and electronic effects influence regioselectivity in further functionalization.
Physicochemical Properties
Data extrapolated from derivatives and analogous compounds suggest the following properties:
The chlorine atom’s electronegativity increases the compound’s dipole moment, enhancing solubility in polar aprotic solvents compared to non-halogenated pyrazoles .
Chemical Reactivity and Functionalization
The parent compound’s reactivity is dominated by two sites: the chlorine atom (position 5) and the pyrazole ring itself.
Nucleophilic Substitution
The chlorine substituent undergoes displacement with nucleophiles like amines or thiols, forming derivatives such as 5-amino-1-methyl-1H-pyrazole. This reaction typically requires polar solvents (e.g., DMF) and elevated temperatures .
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates substitutions at positions 3 and 4. For example, nitration or sulfonation introduces additional functional groups, enabling further diversification .
Oxidation and Reduction
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Oxidation: Controlled oxidation with hydrogen peroxide yields N-oxide derivatives, altering electronic properties for pharmaceutical applications .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, though this is less common due to aromatic stability.
Applications in Scientific Research
Medicinal Chemistry
Derivatives like 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid exhibit anticancer activity, with reported IC₅₀ values below 10 µM against breast cancer cell lines . The parent compound’s scaffold is pivotal in designing kinase inhibitors due to its ability to mimic purine motifs .
Agrochemical Development
Trifluoromethyl-substituted analogs (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis .
Materials Science
Pyrazole derivatives serve as ligands in coordination polymers. For instance, copper complexes of 5-chloro-1-methyl-1H-pyrazole exhibit luminescent properties applicable to OLEDs .
Biological Activity and Mechanism
While direct studies on the parent compound are sparse, derivatives provide mechanistic insights:
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Anticancer Activity: Carboxylic acid derivatives interfere with tubulin polymerization, inducing apoptosis in leukemia cells .
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Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) by ethyl ester derivatives reduces prostaglandin E₂ synthesis.
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Antimicrobial Action: Halogenated pyrazoles disrupt bacterial cell membrane integrity, though efficacy varies by substituent .
Comparative Analysis with Related Compounds
Compound | Key Difference | Biological Activity |
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1-Methyl-1H-pyrazole | Lacks chlorine substituent | Lower anticancer potency |
5-Bromo-1-methyl-1H-pyrazole | Bromine instead of chlorine | Enhanced electrophilicity |
3-Chloro-1-methyl-1H-pyrazole | Chlorine at position 3 | Distinct SAR profile |
The 5-chloro substitution optimizes steric and electronic interactions in target binding, as evidenced by higher inhibitory constants (Ki) compared to non-chlorinated analogs .
Future Perspectives
Ongoing research aims to:
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Develop water-soluble derivatives for improved bioavailability.
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Explore photocatalytic functionalization for greener synthesis.
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Investigate hybrid scaffolds combining pyrazole with triazole or imidazole rings.
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